(5-Isopropylisoxazol-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

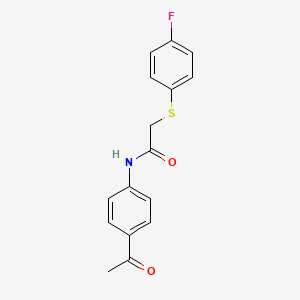

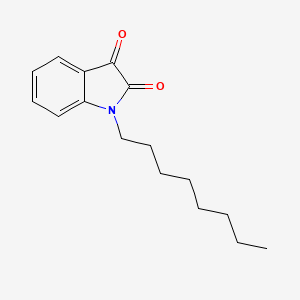

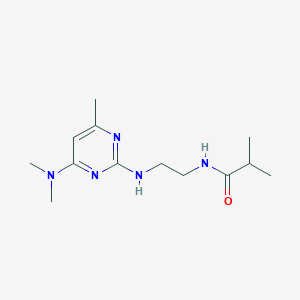

“(5-Isopropylisoxazol-4-yl)methanol” is a chemical compound with the molecular formula C7H11NO2 . It is a member of the isoxazole class of compounds, which are five-membered heterocyclic moieties commonly found in many commercially available drugs .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular weight of “(5-Isopropylisoxazol-4-yl)methanol” is 141.17 . The SMILES string for this compound is OCC1=CC(C©C)=NO1 .Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis

“(5-Isopropylisoxazol-4-yl)methanol” is a liquid . The InChI key for this compound is VMKFKVLYULJWFN-UHFFFAOYSA-N .Applications De Recherche Scientifique

1. Catalytic Reactions and Intermediate Formation

(5-Isopropylisoxazol-4-yl)methanol and similar compounds have been investigated in various catalytic reactions. For instance, research by Fukushima et al. (1996) revealed that 5-alkoxy-2-aminooxazoles, structurally related to (5-Isopropylisoxazol-4-yl)methanol, can be formed via Rh2(OAc)4-catalyzed reactions and react with methanol to give a 1:1 adduct. This study highlights the potential use of such compounds in stepwise catalytic processes involving nitrile ylide intermediates (Fukushima, Lu, & Ibata, 1996).

2. Synthesis of Biomimetic Chelating Ligands

In 2023, Gaynor et al. synthesized (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a compound with structural similarities to (5-Isopropylisoxazol-4-yl)methanol. This compound, produced through a five-step process, has potential applications as a precursor for the synthesis of biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).

3. Antitumor Activity

A study by Stevens et al. (1984) on antitumor imidazotetrazines demonstrates the potential of compounds like (5-Isopropylisoxazol-4-yl)methanol in cancer research. The compound synthesized in this research showed promising curative activity against certain types of leukemia, suggesting a potential role for similar structures in antitumor treatments (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).

4. Corrosion Inhibition in Metals

A 2021 study by Sadeghzadeh et al. showed that isoxazoles, which share a core structure with (5-Isopropylisoxazol-4-yl)methanol, can act as efficient corrosion inhibitors for mild steel in acidic environments. This highlights the potential application of such compounds in protecting metals from corrosion (Sadeghzadeh, Ejlali, Es’haghi, Basharnavaz, & Seyyedi, 2021).

Mécanisme D'action

While the specific mechanism of action for “(5-Isopropylisoxazol-4-yl)methanol” is not mentioned in the search results, isoxazoles are generally known to possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Safety and Hazards

Orientations Futures

Given the significant role of isoxazoles in drug discovery and their synthetic availability, special chemical and biological properties, and widespread practical use, it is expected that research into new representatives of isoxazoles, including “(5-Isopropylisoxazol-4-yl)methanol”, will continue . It is also imperative to develop alternate metal-free synthetic routes .

Propriétés

IUPAC Name |

(5-propan-2-yl-1,2-oxazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5(2)7-6(4-9)3-8-10-7/h3,5,9H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUHMTOAHQJZED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NO1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Isopropylisoxazol-4-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2883003.png)

![3-[4-(2-Chloropropanoyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one](/img/structure/B2883004.png)

![4-chloro-1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2883005.png)

![1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B2883006.png)

![N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2883011.png)